瓦状酸

概述

描述

科学研究应用

Imbricatolic acid has a wide range of applications in scientific research:

安全和危害

未来方向

作用机制

Target of Action

Imbricatolic Acid is a diterpene, a class of organic compounds that are known to interact with a variety of biological targets . .

Mode of Action

The mode of action of Imbricatolic Acid involves its transformation by various microorganisms. For instance, Aspergillus niger transforms Imbricatolic Acid into 1α-hydroxyimbricatolic acid, while Rhizopus nigricans transforms it into 15-hydroxy-8,17-epoxylabdan-19-oic acid . These transformations suggest that Imbricatolic Acid may interact with its targets through these derivative compounds.

Biochemical Pathways

The transformation of imbricatolic acid by aspergillus niger and rhizopus nigricans suggests that it may be involved in the metabolic pathways of these microorganisms .

Pharmacokinetics

The transformation of imbricatolic acid by microorganisms suggests that it may be metabolized in biological systems

Result of Action

Imbricatolic Acid and its derivatives have been shown to have cytotoxic effects on human lung fibroblasts and AGS cells . Specifically, 1α-hydroxyimbricatolic acid, a derivative of Imbricatolic Acid, has been found to have moderate toxicity towards these cells .

Action Environment

The action of Imbricatolic Acid can be influenced by environmental factors such as the presence of specific microorganisms. For example, Aspergillus niger and Rhizopus nigricans can transform Imbricatolic Acid into different compounds, potentially altering its effects .

生化分析

Biochemical Properties

Imbricatolic Acid plays a significant role in biochemical reactions. It undergoes microbial transformation by Aspergillus niger to afford 1α-hydroxyimbricatolic acid . This transformation indicates that Imbricatolic Acid interacts with certain enzymes and proteins within these microorganisms, leading to the production of new compounds .

Cellular Effects

Imbricatolic Acid has been found to have cytotoxic effects on human lung fibroblasts and AGS cells . The compound 1α-hydroxyimbricatolic acid, a product of the microbial transformation of Imbricatolic Acid, presented moderate toxicity towards these targets . This suggests that Imbricatolic Acid can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its transformation into 1α-hydroxyimbricatolic acid suggests that it may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .

Temporal Effects in Laboratory Settings

Its transformation into other compounds suggests that it may have long-term effects on cellular function .

准备方法

Synthetic Routes and Reaction Conditions: Imbricatolic acid can be synthesized through microbial transformation. For instance, the transformation of imbricatolic acid by Aspergillus niger results in the formation of 1α-hydroxyimbricatolic acid . Similarly, Rhizopus nigricans can transform imbricatolic acid into 15-hydroxy-8,17-epoxylabdan-19-oic acid .

Industrial Production Methods: The industrial production of imbricatolic acid involves the extraction from the resin of Araucaria araucana. The resin is processed and purified to isolate imbricatolic acid, which is then recrystallized as colorless crystals with a melting point of 102-105°C .

化学反应分析

Types of Reactions: Imbricatolic acid undergoes various chemical reactions, including hydroxylation and epoxidation. For example, microbial transformation by Aspergillus niger results in hydroxylation, producing 1α-hydroxyimbricatolic acid . Rhizopus nigricans can induce epoxidation, forming 15-hydroxy-8,17-epoxylabdan-19-oic acid .

Common Reagents and Conditions: The common reagents used in these transformations include microbial cultures such as Aspergillus niger and Rhizopus nigricans. The conditions typically involve incubation of the compound with the microbial cultures under controlled temperature and pH .

Major Products: The major products formed from these reactions include 1α-hydroxyimbricatolic acid and 15-hydroxy-8,17-epoxylabdan-19-oic acid .

相似化合物的比较

Imbricatolic acid can be compared with other diterpenes such as cyperenoic acid, dehydroabietinol, carnosic acid γ-lactone, ferruginol, oleanolic acid, and aleuritolic acid . These compounds share similar structural features but differ in their specific functional groups and biological activities. Imbricatolic acid is unique due to its specific hydroxylation and epoxidation products, which contribute to its distinct biological activities .

属性

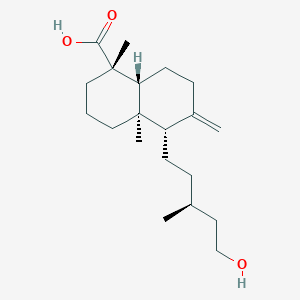

IUPAC Name |

(1S,4aR,5S,8aR)-5-[(3S)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h14,16-17,21H,2,5-13H2,1,3-4H3,(H,22,23)/t14-,16-,17+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRKLZRKJJQJLD-BEUFEYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities of Imbricatolic acid?

A1: Imbricatolic acid exhibits promising antiproliferative and cell cycle inhibitory effects. Research suggests that it induces the upregulation of cyclin-dependent kinase inhibitors, leading to cell cycle arrest in the G1 phase [, ]. Additionally, studies have explored its potential as a protein tyrosine phosphatase-1B inhibitor [], which could have implications for treating diseases like type 2 diabetes and obesity.

Q2: How does Imbricatolic acid affect cell cycle progression?

A2: Studies using p53-null CaLu-6 cells revealed that Imbricatolic acid triggers the accumulation of cyclin-dependent kinase inhibitors, specifically in the G1 phase of the cell cycle. This accumulation leads to the degradation of cyclins A, D1, and E1, effectively preventing cell cycle progression [, ]. Interestingly, this effect doesn't seem to induce significant apoptosis.

Q3: What is the chemical structure of Imbricatolic acid?

A3: Imbricatolic acid is a labdane diterpene. While its exact molecular formula and weight weren't explicitly provided in the abstracts, its structure can be found in the cited research [, , ]. Spectroscopic methods like NMR and mass spectrometry are commonly used for its structural characterization [, ].

Q4: Can the structure of Imbricatolic acid be modified to enhance its activity?

A4: Yes, researchers have successfully synthesized novel Imbricatolic acid analogues. For instance, inserting N-substituted piperazine at the C-15/C-19 positions resulted in derivatives with enhanced glucose uptake stimulation in L6 skeletal muscle cells []. Additionally, creating dimeric diterpenes using esters, ethers, and triazole rings as linkers led to compounds with varying antiproliferative effects on different tumor cell lines [].

Q5: Are there any studies investigating the combination of Imbricatolic acid with other compounds?

A5: Researchers have explored the effects of combining Imbricatolic acid with other compounds to enhance its activity. One study investigated the topical anti-inflammatory activity of hybrid molecules created by combining Imbricatolic acid with synthetic anti-inflammatory agents like ibuprofen and naproxen []. These hybrid molecules exhibited promising anti-inflammatory effects in both arachidonic acid (AA) and 12-O-tetradecanoyl phorbol 13-acetate (TPA) induced ear edema assays in mice.

Q6: What are the sources of Imbricatolic acid?

A6: Imbricatolic acid is found in the resins of Cupressus species []. It has been successfully isolated from the methanolic extract of fresh ripe berries of Juniperus communis (Cupressaceae) [, ] and aerial parts of Juniperus phoenicea [].

Q7: Has the metabolic fate of Imbricatolic Acid been investigated?

A7: While the provided abstracts didn't delve into the detailed pharmacokinetics of Imbricatolic acid, one study explored its biotransformation by Aspergillus niger and Rhizopus nigricans cultures []. These fungal cultures modified Imbricatolic acid, yielding derivatives like 1α-hydroxyimbricatolic acid and 15-hydroxy-8,17-epoxylabdan-19-oic acid. These findings suggest potential metabolic pathways and highlight the possibility of microbial transformation influencing the compound's activity in vivo.

Q8: What are the potential applications of Imbricatolic acid based on current research?

A8: Based on the available research, Imbricatolic acid shows promise in several areas:

- Cancer Treatment: Its antiproliferative effects on various cancer cell lines [, ] suggest potential as an anticancer agent.

- Type 2 Diabetes Management: Its potential as a protein tyrosine phosphatase-1B inhibitor [] could lead to new therapeutic strategies for managing type 2 diabetes and related metabolic disorders.

- Anti-Inflammatory Therapies: Combining Imbricatolic acid with synthetic anti-inflammatory agents shows promise for developing more effective topical anti-inflammatory treatments [].

- Alzheimer’s Disease Treatment: Research suggests that Imbricatolic acid may play a role in modulating the Aβ-peptide-aggregation pathway, making it a potential candidate for Alzheimer's disease treatment [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。